![molecular formula C20H22N4O4 B2880749 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1234987-51-9](/img/structure/B2880749.png)

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

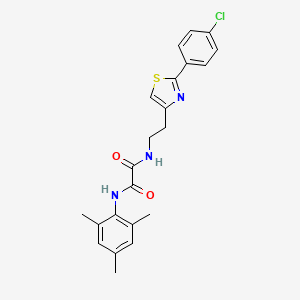

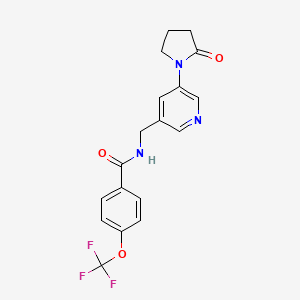

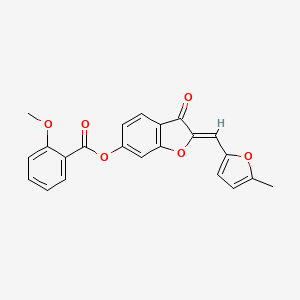

The compound “N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide” is a type of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These compounds have been designed based on literature reports of the activity of indoles against various cancer cell lines .

Synthesis Analysis

These compounds are synthesized via a Pd-catalyzed C-N cross-coupling . A detailed structure-activity relationship study culminated in the identification of 3-N-benzo [1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 .Molecular Structure Analysis

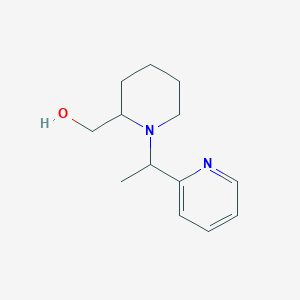

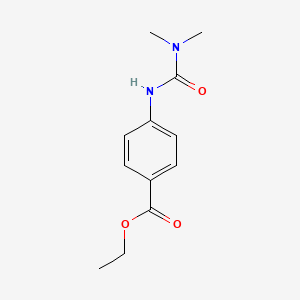

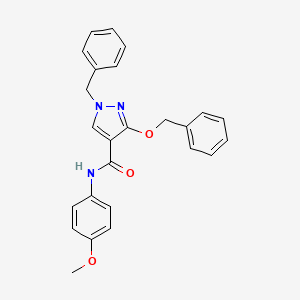

The molecular structure of these compounds is complex, with multiple ring structures and functional groups. The structure includes a benzo[d][1,3]dioxol-5-yl group, a pyridin-2-yl group, and a piperidin-4-yl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a Pd-catalyzed C-N cross-coupling . This reaction is a key step in the synthesis of these compounds .Scientific Research Applications

Anticancer Research

This compound has shown promise in anticancer research , particularly in the design and synthesis of molecules with potential antiproliferative effects against various cancer cell lines . The structural motif of benzo[d][1,3]dioxol-5-yl is often found in molecules exhibiting a broad spectrum of biological activities, including anticancer properties. The compound’s ability to fuse with heteroaryl moieties may lead to the development of new anticancer agents with improved efficacy.

Drug Design and Development

In the realm of drug design and development , the compound’s complex structure allows for the exploration of new pharmacophores. Its synthesis through Pd-catalyzed C-N cross-coupling offers a method for creating diverse molecular entities that can be evaluated for various therapeutic activities .

Molecular Diversity Studies

The compound can be used in molecular diversity studies to expand the chemical space explored in drug discovery. By incorporating the compound into combinatorial chemistry libraries, researchers can identify novel structures with unique biological activities .

Structure-Activity Relationship (SAR) Analysis

SAR analysis: benefits from the compound’s versatility, as it can be modified to produce analogs with varying substituents. This aids in understanding the relationship between chemical structure and biological activity, which is crucial for optimizing drug candidates .

Biological Assays

In biological assays , the compound can serve as a scaffold for developing probes and markers. These can be used to study biological pathways and identify targets for therapeutic intervention .

Pharmacokinetics and Metabolism Studies

The compound’s distinctive structure makes it suitable for pharmacokinetics and metabolism studies . Researchers can investigate its absorption, distribution, metabolism, and excretion (ADME) properties to predict its behavior in biological systems .

Chemical Biology

In chemical biology , the compound can be utilized to explore the interaction between small molecules and biological macromolecules. This can lead to the discovery of new binding sites and the elucidation of molecular mechanisms of action .

Material Science

Lastly, in material science , the compound’s structural components, such as the benzodioxol ring, may be of interest for developing new materials with specific optical or electronic properties .

Mechanism of Action

These compounds have shown anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Further mechanistic studies revealed that these compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

properties

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c25-19(20(26)23-15-4-5-16-17(11-15)28-13-27-16)22-12-14-6-9-24(10-7-14)18-3-1-2-8-21-18/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEENZXJGRQBWOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chloro-6-fluorobenzyl)sulfonyl]acetonitrile](/img/structure/B2880666.png)

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N,N-diisopropylacetamide](/img/structure/B2880668.png)

![1-(2-Chlorophenyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea](/img/structure/B2880670.png)

![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2880679.png)

![Tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate](/img/structure/B2880681.png)

![1-(3,4-dimethylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2880684.png)

![5-({3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}oxy)pyridine-3-carboxylic acid dihydrochloride](/img/structure/B2880688.png)

![6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2880689.png)